molecular formula C18H20N6O B2707971 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034510-44-4

3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2707971
CAS No.: 2034510-44-4
M. Wt: 336.399
InChI Key: MXNLIJKIHHBYBV-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a piperazine ring, a pyrimidine ring, and an oxadiazole ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaH in DMF with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-5-[4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-21-18(25-22-13)15-10-19-12-20-17(15)24-9-8-23(2)11-16(24)14-6-4-3-5-7-14/h3-7,10,12,16H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLIJKIHHBYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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